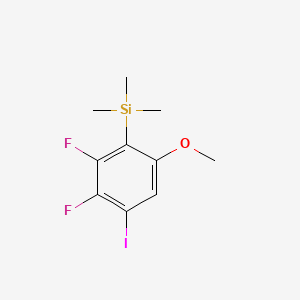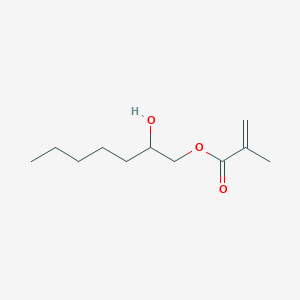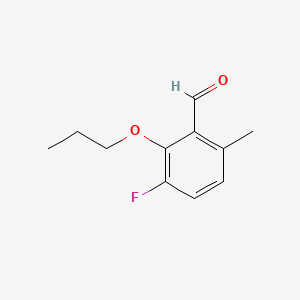
Benzaldehyde, 2,2'-iminobis-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2’-AZANEDIYLDIBENZALDEHYDE is a chemical compound that has garnered attention in various scientific fields due to its unique structure and properties It is a derivative of benzaldehyde, characterized by the presence of an azanediyl group linking two benzaldehyde moieties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 2,2’-AZANEDIYLDIBENZALDEHYDE can be synthesized through the ozonation of carbamazepine, a pharmaceutical compound. The ozonation process involves the reaction of carbamazepine with ozone, leading to the formation of several transformation products, including 2,2’-AZANEDIYLDIBENZALDEHYDE . The reaction conditions typically involve the use of liquid chromatography coupled to ion trap mass spectrometry and high-resolution mass spectrometry to monitor the formation and transformation of the products .
Industrial Production Methods: While specific industrial production methods for 2,2’-AZANEDIYLDIBENZALDEHYDE are not well-documented, the ozonation process used in laboratory settings could potentially be scaled up for industrial applications. This would involve optimizing the reaction conditions to ensure efficient and cost-effective production of the compound.
Analyse Chemischer Reaktionen
Types of Reactions: 2,2’-AZANEDIYLDIBENZALDEHYDE undergoes various chemical reactions, including oxidation and substitution reactions. The ozonation process itself is an example of an oxidation reaction, where ozone acts as the oxidizing agent .
Common Reagents and Conditions: The primary reagent used in the synthesis of 2,2’-AZANEDIYLDIBENZALDEHYDE is ozone. The reaction conditions typically involve a controlled environment with specific temperature and pressure settings to ensure the efficient formation of the desired products .
Major Products Formed: The major products formed from the ozonation of carbamazepine include 1-(2-benzaldehyde)-4-hydro-(1H,3H)-quinazoline-2-one (BQM) and 1-(2-benzaldehyde)-(1H,3H)-quinazoline-2,4-dione (BQD), along with 2,2’-AZANEDIYLDIBENZALDEHYDE .
Wissenschaftliche Forschungsanwendungen
2,2’-AZANEDIYLDIBENZALDEHYDE has several scientific research applications, particularly in the fields of environmental science and organic chemistry. It is studied for its role in the transformation and degradation of pharmaceutical compounds in wastewater treatment processes . The compound’s stability and reactivity make it a valuable subject for research on advanced oxidation treatment methods, such as ozonation, which are used to remove recalcitrant pharmaceuticals from wastewater .
Wirkmechanismus
The mechanism of action of 2,2’-AZANEDIYLDIBENZALDEHYDE primarily involves its role as an intermediate in the ozonation of carbamazepine. During this process, ozone reacts with carbamazepine to form various transformation products, including 2,2’-AZANEDIYLDIBENZALDEHYDE . The molecular targets and pathways involved in this reaction include the oxidation of the azepine group in carbamazepine, leading to the formation of the azanediyl linkage between two benzaldehyde moieties .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds: Similar compounds to 2,2’-AZANEDIYLDIBENZALDEHYDE include other transformation products of carbamazepine, such as 1-(2-benzaldehyde)-4-hydro-(1H,3H)-quinazoline-2-one (BQM) and 1-(2-benzaldehyde)-(1H,3H)-quinazoline-2,4-dione (BQD) .
Uniqueness: What sets 2,2’-AZANEDIYLDIBENZALDEHYDE apart from these similar compounds is its unique structure, featuring an azanediyl group linking two benzaldehyde moieties. This structural feature imparts distinct chemical properties and reactivity, making it a valuable compound for research in advanced oxidation processes and environmental science .
Eigenschaften
CAS-Nummer |
49579-63-7 |
|---|---|
Molekularformel |
C14H11NO2 |
Molekulargewicht |
225.24 g/mol |
IUPAC-Name |
2-(2-formylanilino)benzaldehyde |
InChI |
InChI=1S/C14H11NO2/c16-9-11-5-1-3-7-13(11)15-14-8-4-2-6-12(14)10-17/h1-10,15H |
InChI-Schlüssel |
LWHFAPRJWXQCGV-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C(=C1)C=O)NC2=CC=CC=C2C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


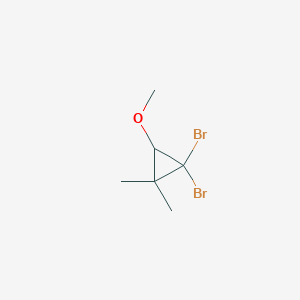
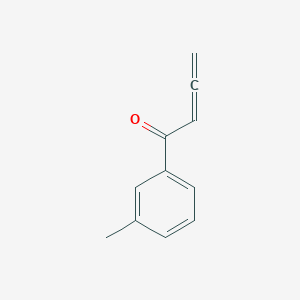


![4-Ethynyl-1,4-dihydro-8-methyl-1-[(4-methylphenyl)sulfonyl]-2H-3,1-benzoxazin-2-one](/img/structure/B14016984.png)

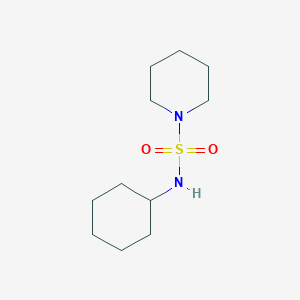
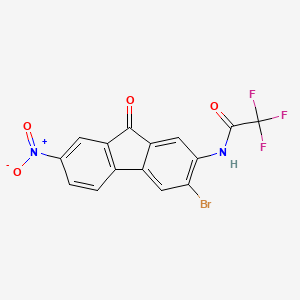
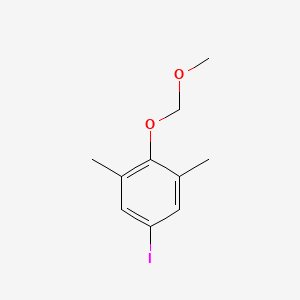
![4-[4-(Ethylamino)phenyl]sulfonylaniline](/img/structure/B14017021.png)
